Lipophilicity Advantage Over Boc-4-aminobenzoic Acid
Boc-4-amino-3-methoxybenzoic acid exhibits a significantly higher calculated partition coefficient (LogP) of 2.38 compared to 1.84 for the unsubstituted Boc-4-aminobenzoic acid . This 0.54 LogP unit increase, corresponding to an approximately 3.5-fold greater lipophilicity, can be a decisive factor in the optimization of membrane permeability and oral bioavailability for drug candidates derived from this building block [1].
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | 2.38 |
| Comparator Or Baseline | Boc-4-aminobenzoic acid: 1.84 |
| Quantified Difference | +0.54 LogP units (~3.5-fold increase in lipophilicity) |
| Conditions | Calculated using XLogP3 algorithm; values represent predicted octanol-water partition coefficients |
Why This Matters
This quantifiable increase in lipophilicity provides a measurable basis for selecting the methoxy-substituted building block when enhanced membrane permeability is a project goal, offering a tangible advantage over the unsubstituted analog.
- [1] PubChem. (n.d.). 4-((tert-Butoxycarbonyl)amino)benzoic acid (CAS 66493-39-8) - Computed Properties. View Source
